Cas no 2015763-81-0 (2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine)

2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine is a brominated pyrazole derivative featuring a cyclopropane amine moiety, offering unique reactivity for synthetic applications. Its structure combines a halogenated heterocycle with a strained cyclopropane ring, making it a valuable intermediate in medicinal chemistry and agrochemical research. The bromine substituent enhances its utility in cross-coupling reactions, while the amine group provides a handle for further functionalization. The compound’s rigid cyclopropane scaffold contributes to steric and electronic effects, influencing binding interactions in bioactive molecules. Suitable for controlled derivatization, it serves as a versatile building block for the development of novel pharmaceuticals or crop protection agents. High purity and stability ensure reliable performance in synthetic workflows.
2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine structure
2015763-81-0 structure
Product name:2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine
CAS No:2015763-81-0
MF:C7H10BrN3
MW:216.07840013504
CID:6101815
PubChem ID:165946349

2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine
    • 2015763-81-0
    • EN300-1921749
    • Inchi: 1S/C7H10BrN3/c1-11-6(3-7(8)10-11)4-2-5(4)9/h3-5H,2,9H2,1H3
    • InChI Key: PNOKEMBYTSRTAM-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C2CC2N)N(C)N=1

Computed Properties

  • Exact Mass: 215.00581g/mol
  • Monoisotopic Mass: 215.00581g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8Ų
  • XLogP3: 0.6

2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1921749-1.0g
2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine
2015763-81-0
1g
$2257.0 2023-05-24
Enamine
EN300-1921749-5.0g
2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine
2015763-81-0
5g
$6545.0 2023-05-24
Enamine
EN300-1921749-0.25g
2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine
2015763-81-0
0.25g
$1038.0 2023-09-17
Enamine
EN300-1921749-2.5g
2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine
2015763-81-0
2.5g
$2211.0 2023-09-17
Enamine
EN300-1921749-1g
2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine
2015763-81-0
1g
$1129.0 2023-09-17
Enamine
EN300-1921749-5g
2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine
2015763-81-0
5g
$3273.0 2023-09-17
Enamine
EN300-1921749-0.05g
2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine
2015763-81-0
0.05g
$948.0 2023-09-17
Enamine
EN300-1921749-10.0g
2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine
2015763-81-0
10g
$9704.0 2023-05-24
Enamine
EN300-1921749-10g
2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine
2015763-81-0
10g
$4852.0 2023-09-17
Enamine
EN300-1921749-0.5g
2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine
2015763-81-0
0.5g
$1084.0 2023-09-17

Additional information on 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine

Comprehensive Overview of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine (CAS No. 2015763-81-0)

The compound 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine (CAS No. 2015763-81-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a cyclopropylamine moiety linked to a brominated pyrazole ring, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given the rising demand for novel heterocyclic compounds in medicinal chemistry.

In recent years, the search for pyrazole derivatives has surged due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of a bromine substituent at the 3-position of the pyrazole ring enhances the compound's reactivity, enabling further functionalization. This characteristic aligns with the growing trend of structure-activity relationship (SAR) studies, where small modifications to molecular scaffolds can lead to significant changes in biological activity.

The cyclopropylamine component of this compound is another critical feature, as this motif is frequently found in FDA-approved drugs and clinical candidates. Cyclopropane rings are known to improve metabolic stability and bioavailability, making them a hotspot in modern drug design. As such, 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine is often explored in the context of fragment-based drug discovery (FBDD), a technique gaining traction for its efficiency in identifying lead compounds.

From a synthetic chemistry perspective, this compound serves as a versatile building block. Its bromine atom allows for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. This adaptability is crucial for researchers working on high-throughput screening (HTS) libraries, where rapid diversification of core structures is essential.

Environmental and regulatory considerations also play a role in the compound's appeal. Unlike some halogenated compounds, 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine is designed with green chemistry principles in mind, emphasizing atom economy and minimal waste generation. This aligns with the broader industry shift toward sustainable synthetic methodologies, a topic frequently searched by professionals in the field.

In agrochemical applications, pyrazole-based compounds are widely used as herbicides and insecticides. The 3-bromo-1-methyl-1H-pyrazole subunit in this molecule could contribute to the development of next-generation crop protection agents, addressing the global need for pesticide resistance management. This is particularly relevant given the increasing focus on food security and sustainable agriculture.

Analytical characterization of CAS No. 2015763-81-0 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets the stringent quality standards required for research and industrial applications. The demand for reliable analytical data is reflected in the frequent searches for compound validation protocols and spectroscopic databases.

As the pharmaceutical industry continues to explore small molecule therapeutics, compounds like 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine will remain at the forefront of innovation. Its dual functionality—combining a reactive halogen with a rigid cyclopropane ring—makes it a standout candidate for addressing unmet medical needs. Future research may focus on its potential in central nervous system (CNS) drug development, another trending topic in medicinal chemistry.

In summary, 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine (CAS No. 2015763-81-0) exemplifies the intersection of synthetic versatility and biological relevance. Its applications span multiple disciplines, from drug discovery to agrochemical innovation, making it a compound of enduring interest to researchers worldwide.

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